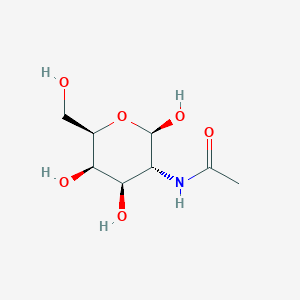

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Beschreibung

N-Acetyl-b-D-galactosamine, also known as beta-galnac or β-galnac, belongs to the class of organic compounds known as n-acyl-alpha-hexosamines. These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group. N-Acetyl-b-D-galactosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetyl-b-D-galactosamine can be converted into 1beta-glutathionylseleno-N-acetyl-D-galactosamine. Outside of the human body, N-acetyl-b-D-galactosamine can be found in a number of food items such as opium poppy, spirulina, komatsuna, and orange bell pepper. This makes N-acetyl-b-D-galactosamine a potential biomarker for the consumption of these food products.

The N-acetyl derivative of galactosamine.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-JAJWTYFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260928 |

Source

|

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-60-3 |

Source

|

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Deep Dive: Structural Dynamics and Therapeutic Applications of 2-(acetylamino)-2-deoxy-β-D-galactopyranose

Executive Summary

2-(acetylamino)-2-deoxy-β-D-galactopyranose , commonly referred to as N-Acetyl-β-D-galactosamine (β-GalNAc) , is a hexosamine derivative of galactose. While structurally similar to its glucose epimer (GlcNAc), the specific stereochemical orientation at Carbon-4 (C4) renders GalNAc a distinct biological signaling molecule.

In modern drug development, this molecule has transcended its role as a mere metabolic intermediate to become the gold standard ligand for hepatic drug delivery . Its high-affinity binding to the Asialoglycoprotein Receptor (ASGPR) on hepatocytes has revolutionized the delivery of siRNA and antisense oligonucleotides (ASOs), enabling the clinical success of therapeutics like Givosiran and Inclisiran.

This guide analyzes the molecular architecture, spectroscopic identification, and synthetic challenges of β-GalNAc, with a specific focus on its application in targeted therapeutics.

Molecular Architecture & Conformational Analysis

Stereochemical Configuration

The molecule is defined by the D-galacto configuration. The critical stereochemical features are:

-

C1 (Anomeric Center): The

-configuration places the hydroxyl (or glycosidic bond) in an equatorial position.[1] This is thermodynamically more stable than the -

C2 (Amine Functionalization): Substituted with an N-acetyl group (-NHCOCH

). In the -

C4 (The Epimeric Switch): The hydroxyl group at C4 is axial . This is the sole structural difference between GalNAc and GlcNAc.[2] This axial orientation is the "key" that fits the calcium-dependent binding site of C-type lectins like ASGPR.

Ring Conformation: The Chair

In solution, β-GalNAc predominantly adopts the

-

Stability: The

chair places the bulky hydroxymethyl group (C6) and the N-acetyl group (C2) in equatorial positions, minimizing steric strain. -

Flexibility: Unlike GlcNAc, which is a rigid chair, the axial C4-OH in GalNAc introduces subtle ring flexibility. However, for drug design purposes, the

geometry is the bioactive conformation recognized by ASGPR.

Spectroscopic Profiling (The "Fingerprint")

Accurate identification of the

Nuclear Magnetic Resonance (NMR) Characteristics

The diagnostic signal for the

Table 1: Diagnostic

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-1 | 4.45 - 4.60 | Doublet (d) | Definitive for | |

| H-2 | 3.85 - 4.00 | dd | Axial orientation relative to H3. | |

| H-3 | 3.70 - 3.80 | dd | Small coupling due to axial H4 (gauche relationship). | |

| H-4 | 3.90 - 3.95 | d / broad s | Diagnostic for Galactose config. The axial H4 has a near-90° dihedral angle with H5, resulting in negligible coupling. | |

| N-Ac | 2.00 - 2.05 | Singlet | - | Acetyl methyl group. |

Expert Insight: If you observe a

of ~3.5 Hz, you have isolated the-anomer. The -anomer must show a large coupling constant (>7.5 Hz).

Mass Spectrometry

In MS/MS fragmentation (ESI+), GalNAc derivatives typically yield a characteristic oxonium ion at m/z 204 (HexNAc

Chemical Synthesis: The Oxazoline Challenge

Synthesizing

The Mechanism of -Selectivity

The C2-N-acetyl group actively participates in the glycosylation reaction.

-

Activation: The leaving group at C1 is activated by a Lewis acid (e.g., TMSOTf).

-

Oxazoline Formation: The carbonyl oxygen of the C2-acetamide attacks the anomeric center from the bottom (

-face), forming a stable oxazolinium ion intermediate. -

Nucleophilic Attack: This 5-membered ring blocks the

-face. The acceptor alcohol must attack from the top ( -

Result: Exclusive formation of the 1,2-trans (

) glycoside .

Experimental Protocol: Chemical Glycosylation of -GalNAc

Objective: Conjugate peracetylated GalNAc to a primary alcohol linker (e.g., for siRNA conjugation).

Reagents:

-

Donor: 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-galactopyranose.

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dry the donor and acceptor alcohol over P

O -

Activation: Add activated 4Å molecular sieves to remove trace water (critical to prevent hydrolysis to the hemiacetal).

-

Initiation: Cool the mixture to 0°C. Add TMSOTf (1.1 equiv) dropwise.

-

Observation: The reaction mixture may turn slightly yellow.

-

-

Oxazoline Opening: The TMSOTf promotes the formation of the oxazoline intermediate. The acceptor attacks this intermediate.

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:1). Look for the disappearance of the donor (

) and appearance of a lower-

Self-Validation: If the reaction stalls, heat to reflux. The oxazoline intermediate can be stable; heat is often required to drive the acceptor attack.

-

-

Quenching: Quench with Triethylamine (Et

N) to neutralize the acid. Filter and concentrate.

Therapeutic Engine: The GalNAc-ASGPR Axis[4]

The primary industrial application of

Structural Basis of Binding

ASGPR is a C-type lectin that requires Calcium (Ca

-

The "Calcium Sandwich": The axial C4-OH and equatorial C3-OH of GalNAc coordinate directly with a Ca

ion in the receptor's binding pocket. -

Selectivity: GlcNAc (equatorial C4-OH) cannot form this coordination geometry efficiently, giving GalNAc a >50-fold higher affinity for ASGPR.

-

Valency: A single GalNAc binds weakly (

~ mM). However, trivalent GalNAc clusters (three GalNAc units on a branched linker) bind with nanomolar affinity (

Cellular Uptake Pathway

The following diagram illustrates the lifecycle of a GalNAc-conjugated therapeutic (e.g., siRNA) entering a hepatocyte.

Figure 1: The receptor-mediated endocytosis pathway utilized by GalNAc-conjugated therapeutics.[4][5][6][7] The pH-dependent release mechanism allows the receptor to recycle while the drug payload enters the cytoplasm.

References

-

Structural Basis of ASGPR Binding

-

GalNAc-siRNA Clinical Development

-

Synthesis and Neighboring Group Participation

-

A. V. Demchenko. "General aspects of the glycosidic bond formation." Handbook of Chemical Glycosylation, 2008. Link

-

-

NMR Characterization of Carbohydrates

-

J. Ø. Duus, et al. "Carbohydrate structural determination by NMR spectroscopy." Chemical Reviews, 2000. Link

-

-

Conformational Analysis of GalNAc

-

Woods, R. J. "Computational Carbohydrate Chemistry." Glycobiology, 2018. Link

-

Sources

- 1. physiol.uzh.ch [physiol.uzh.ch]

- 2. collagensei.com [collagensei.com]

- 3. Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 5. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to the Thermodynamic Properties of 2-(acetylamino)-2-deoxy-β-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, a critical monosaccharide derivative involved in numerous biological processes. In the absence of extensive direct experimental data for this specific molecule, this document leverages data from its close structural isomer, 2-(acetylamino)-2-deoxy-α-D-glucosamine, to illustrate the core thermodynamic principles and experimental methodologies. The structural similarity between these epimers, differing only in the stereochemistry at the C4 position, allows for valuable comparative analysis and provides a strong foundation for understanding the solution behavior of N-acetylated hexosamines.

Introduction: The Significance of Solvation Thermodynamics in Biological Systems

2-(acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (GalNAc), is a fundamental building block of glycoproteins and glycolipids. Its presence and specific linkages are crucial for cell-cell recognition, signaling, and immune responses. The interaction of GalNAc with its aqueous environment dictates its conformation, stability, and ultimately its biological function. Understanding the thermodynamic properties that govern these interactions is paramount for researchers in drug development, glycobiology, and materials science.

Key thermodynamic parameters such as partial molar volume (V₂°) , partial molar compressibility (Ks,2°) , and the hydration number (nH) offer profound insights into solute-solvent and solute-solute interactions. These parameters quantify the volume changes and compressibility of the solution upon the introduction of the solute, providing a window into how the solute perturbs the surrounding water structure. This knowledge is instrumental in predicting molecular behavior in complex biological milieu, designing effective drug delivery systems, and engineering biomaterials with specific properties.

Core Thermodynamic Properties: A Quantitative Perspective

Table 1: Apparent Molar Volume (ΦV) and Apparent Molar Adiabatic Compressibility (ΦK) of N-acetyl-D-glucosamine in Aqueous Solution at Infinite Dilution

| Temperature (°C) | Apparent Molar Volume at Infinite Dilution (ΦV°) (cm³·mol⁻¹) | Apparent Molar Adiabatic Compressibility at Infinite Dilution (ΦK°) (cm³·mol⁻¹·bar⁻¹) |

| 15 | 143.10 | 18.0 x 10⁻⁴ |

| 25 | 144.75 | 23.5 x 10⁻⁴ |

| 35 | 146.00 | 28.5 x 10⁻⁴ |

Data sourced from Kaulgud, M. V., Dole, H. G., & Rao, K. S. (1987). Volumetric and compressibility studies of N-acetyl-D-glucosamine in water and aqueous urea solutions. Indian Journal of Chemistry, 26A, 38-42.

It is important to note that while the values for GalNAc are expected to be similar to those of GlcNAc, minor differences will arise due to the different spatial arrangement of the hydroxyl group at the C4 position, which can influence hydrogen bonding with water molecules.

Experimental Determination of Thermodynamic Properties

The precise determination of partial molar volume and compressibility relies on accurate measurements of solution density and the speed of sound within the solution.

High-Precision Densimetry for Partial Molar Volume

The partial molar volume of a solute at infinite dilution (V₂°) is a measure of the volume occupied by one mole of the solute in solution without any solute-solute interactions. It is determined from the apparent molar volume (ΦV), which is calculated from the density of the solution.

Experimental Workflow for Densimetry:

Caption: Workflow for determining partial molar compressibility and hydration number.

The adiabatic compressibility (βs) is calculated as:

βs = 1 / (u² * ρ)

The apparent molar adiabatic compressibility (ΦK) is then calculated using the densities and compressibilities of the solution and pure solvent. Extrapolation of ΦK to infinite dilution yields the partial molar adiabatic compressibility (Ks,2°).

The hydration number (nH), which represents the number of water molecules in the relatively incompressible hydration shell of the solute, can be estimated from the partial molar compressibility:

nH = -Ks,2° / (βs,0 * V₁°)

Where:

-

βs,0 is the adiabatic compressibility of the pure solvent

-

V₁° is the partial molar volume of the pure solvent

Interpretation and Significance of Thermodynamic Data

The positive values of the partial molar volume for N-acetylated monosaccharides indicate that the volume occupied by these molecules in solution is greater than their van der Waals volume. The increase in V₂° with temperature suggests a decrease in the electrostriction of water molecules around the solute, meaning the water molecules become less ordered and more bulk-like at higher temperatures.

The negative values typically observed for the partial molar compressibility of sugars signify that the water in the hydration shell is less compressible than bulk water. This is a hallmark of strong solute-solvent interactions, primarily through hydrogen bonding. The magnitude of Ks,2° and the derived hydration number provide a quantitative measure of the extent of this hydration shell.

Conclusion and Future Directions

While direct experimental thermodynamic data for 2-(acetylamino)-2-deoxy-β-D-galactopyranose remains a gap in the literature, the principles and methodologies outlined in this guide provide a robust framework for its investigation. The data from its C4 epimer, N-acetyl-D-glucosamine, serve as a strong predictive tool. Future experimental studies focusing on the precise measurement of the density and sound velocity of aqueous solutions of GalNAc are crucial to refine our understanding of its solution behavior. Such data will be invaluable for advancing drug design, understanding protein-carbohydrate interactions, and developing novel biomaterials.

References

- Kaulgud, M. V., Dole, H. G., & Rao, K. S. (1987). Volumetric and compressibility studies of N-acetyl-D-glucosamine in water and aqueous urea solutions. Indian Journal of Chemistry, 26A, 38-42.

- Kharakoz, D. P. (1991). Volumetric properties of proteins and their analogs in diluted solutions. 2. Partial adiabatic compressibilities of amino acids at 15-70 degrees C. Biophysical chemistry, 39(1), 35-46.

- Chalikian, T. V. (2001). Volumetric properties of proteins. Annual review of biophysics and biomolecular structure, 30(1), 165-182.

- Paljk, S., & Klofutar, C. (1998). Volumetric properties of aqueous solutions of some monosaccharides from 5 to 45 C. Journal of Solution Chemistry, 27(1), 47-60.

Technical Deep Dive: Alpha vs. Beta Anomers of N-Acetylgalactosamine (GalNAc)

Executive Summary

N-Acetylgalactosamine (GalNAc) is a hexosamine derivative of galactose that serves as a fundamental building block in glycobiology. The stereochemical distinction between its alpha (

- -GalNAc is the canonical hallmark of mucin-type O-glycosylation (the Tn antigen), linking carbohydrates to Serine/Threonine residues on proteins.[1]

- -GalNAc is the preferred ligand configuration for the Asialoglycoprotein Receptor (ASGPR) , the primary target for liver-directed delivery of siRNA and antisense oligonucleotides (ASOs).

This guide dissects the structural, analytical, and functional differences between these anomers, providing actionable protocols for their synthesis and identification in drug development contexts.

Structural & Stereochemical Fundamentals

GalNAc exists in equilibrium between its open-chain form and two cyclic pyranose anomers. The differentiation lies at the anomeric carbon (C1).

Stereochemical Configuration

In the standard

- -Anomer: The hydroxyl group (-OH) at C1 is in the axial position.

- -Anomer: The hydroxyl group (-OH) at C1 is in the equatorial position.

This orientation is critical because the C2 substituent (N-acetyl group, -NHAc) in GalNAc is equatorial.

- -GalNAc: C1-OH (axial) and C2-NHAc (equatorial) are in a cis (gauche) relationship.

- -GalNAc: C1-OH (equatorial) and C2-NHAc (equatorial) are in a trans relationship.

Mutarotation Equilibrium

In aqueous solution, GalNAc undergoes mutarotation. The equilibrium mixture is approximately:

- -anomer: ~30-35%

- -anomer: ~65-70%

The preference for the

Analytical Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing anomers. The key discriminator is the vicinal coupling constant (

Quantitative Comparison Table

| Feature | Mechanistic Basis | ||

| H1-H2 Geometry | Equatorial-Axial (Gauche) | Axial-Axial (Trans) | Dihedral angle ( |

| 3.0 – 4.0 Hz | 8.0 – 9.0 Hz | Karplus Equation | |

| Downfield (~4.8 - 5.2 ppm) | Upfield (~4.4 - 4.7 ppm) | Deshielding by ring oxygen | |

| ~90 - 95 ppm | ~95 - 100 ppm | Electron density | |

| Specific Rotation | Highly Positive (+215°) | Low Positive (+86°) | Optical activity |

Analyst Note: When analyzing GalNAc conjugates, the H1 signal of the

-anomer typically appears as a broad doublet or singlet-like peak due to the small coupling constant, whereas the-anomer appears as a distinct doublet with large splitting.

Biological Functionality & Drug Delivery[2][3][4][5][6][7][8][9]

The biological machinery is strictly stereoselective. Using the wrong anomer in a synthetic conjugate can abolish binding affinity or alter metabolic stability.

The -Anomer: O-Linked Glycosylation

The

-

Role: Mucosal barrier formation, protein stability.

-

Pathology: Aberrant expression of Tn antigen (truncated O-glycans) is a biomarker in many carcinomas.

The -Anomer: ASGPR Targeting

The Asialoglycoprotein Receptor (ASGPR) on hepatocytes clears desialylated glycoproteins from circulation.[2] It recognizes terminal Galactose or GalNAc residues.[1][3][4][5][6][7][8][9]

-

Preference: ASGPR binds

-linked GalNAc with high affinity. -

Drug Delivery: The "standard" trivalent GalNAc ligand used in siRNA drugs (e.g., Givosiran, Inclisiran) utilizes a

-O-glycosidic linkage . -

Stability: The natural

-O-linkage is susceptible to cleavage by endogenous hexosaminidases.[10][11] Recent research explores

Visualization: ASGPR vs. O-Glycosylation Pathways

Figure 1: Divergent biological fates of GalNAc anomers. The

Synthetic Chemistry: Controlling Anomericity

Achieving high stereoselectivity in GalNAc glycosylation is governed by the Neighboring Group Participation (NGP) effect of the C2-acetamido group.

Mechanism: The Oxazolinium Ion

When a glycosyl donor with a C2-ester or amide (like GalNAc) is activated:

-

The leaving group at C1 departs, forming an oxocarbenium ion.

-

The carbonyl oxygen of the C2-NHAc group attacks C1 from the bottom face (since C2 is equatorial).

-

This forms a stable 1,2-oxazolinium ion intermediate .

-

The incoming nucleophile (alcohol/acceptor) must attack C1 from the top face (opposite the bridge) to open the ring.

-

Result: Exclusive formation of the 1,2-trans glycoside (

-anomer).

Protocol: Synthesis of -GalNAc Ligand (Standard)

-

Reagents: Peracetylated GalNAc, Lewis Acid (TMSOTf or BF

OEt -

Conditions: Anhydrous DCM, 0°C to RT.

-

Outcome: High

-selectivity (>95%) due to NGP.

Protocol: Synthesis of -GalNAc (Challenging)

To synthesize the

-

Strategy 1 (Non-participating group): Convert C2-NHAc to C2-Azide (

). Azides do not participate, allowing the anomeric effect to favor -

Strategy 2 (Additive-controlled): Use of rare earth triflates (e.g.,

) or specific solvent systems (Ether/Dioxane) that destabilize the

Visualization: Neighboring Group Participation

Figure 2: The Neighboring Group Participation (NGP) mechanism that makes

References

-

Alnylam Pharmaceuticals. (2023).[10] Metabolically Stable Anomeric Linkages Containing GalNAc–siRNA Conjugates. Journal of Medicinal Chemistry. Link[11]

-

RSC Publishing. (2024). Hepatocyte targeting via the asialoglycoprotein receptor.[3][2][7][10][11][12][13] Royal Society of Chemistry. Link

-

National Institutes of Health (NIH). (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. Link

-

Frontiers in Chemistry. (2021). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers. Link

-

GlycoDepot. (2025).[14] What Is GalNAc? Structure, Role & Use. Link

Sources

- 1. N-acetylgalactosamine or GalNAc [biosyn.com]

- 2. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

- 9. collagensei.com [collagensei.com]

- 10. Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 12. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]

- 13. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]

Technical Deep Dive: Beta-GalNAc Binding Affinity to Asialoglycoprotein Receptors (ASGPR)

Executive Summary

The Asialoglycoprotein Receptor (ASGPR), or Ashwell-Morell receptor, represents the gold standard for liver-targeted drug delivery. Its capacity to rapidly internalize glycoproteins bearing terminal N-acetylgalactosamine (GalNAc) residues has revolutionized the delivery of oligonucleotide therapeutics (siRNA, ASO).

This guide dissects the molecular mechanics of the GalNAc-ASGPR interaction. It moves beyond basic biology to explore the thermodynamic "Cluster Effect," providing researchers with the kinetic data (

Molecular Mechanism: The "Cluster Effect"

The interaction between GalNAc and ASGPR is a classic example of multivalency amplification . ASGPR is a C-type lectin hetero-oligomer composed of H1 and H2 subunits (typically in a 2:1 or 3:1 ratio) organized as a trimer.[1]

Structural Basis of Binding

-

Calcium Dependence: The Carbohydrate Recognition Domain (CRD) requires

ions to coordinate the vicinal hydroxyl groups (3-OH and 4-OH) of the GalNAc sugar ring.[2] Without physiological calcium (~1-2 mM), binding affinity collapses. -

Selectivity: ASGPR binds GalNAc with approximately 50-fold higher affinity than Galactose (Gal). This is due to a hydrophobic pocket in the CRD that specifically accommodates the N-acetyl group of GalNAc.

-

The Valency Threshold: A single GalNAc moiety binds weakly.[3][4] However, when three GalNAc residues are presented on a scaffold with precise geometry (spacing of ~15–20 Å), they simultaneously engage the trimeric receptor heads. This chelate effect reduces the dissociation rate (

), improving affinity by orders of magnitude.

The pH Switch (Endosomal Escape)

The ASGPR system is self-validating due to its pH sensitivity.

-

Extracellular (pH 7.4): High affinity binding (

bound). -

Early Endosome (pH < 6.0): Protonation of histidine residues in the CRD and loss of calcium coordination cause a conformational change.

-

Dissociation: The ligand is released for lysosomal degradation (or cytosolic escape for siRNA), while the receptor recycles back to the cell surface.

Thermodynamics & Kinetics: Quantitative Data

The following table summarizes the binding affinity (

| Ligand Valency | Structure Description | Dissociation Constant ( | Relative Potency |

| Monovalent | Single GalNAc unit | ~ 20 - 40 | 1x (Baseline) |

| Bivalent | Two GalNAc units | ~ 1 - 10 | ~10x |

| Trivalent | Three GalNAc units (Optimized) | 2 - 5 nM | ~10,000x |

| Tetravalent | Four GalNAc units | ~ 1 - 3 nM | ~15,000x (Diminishing returns) |

Technical Insight: The jump from monovalent (

M) to trivalent (nM) is the "Cluster Effect." Designing beyond trivalency often yields diminishing returns regarding synthetic complexity versus affinity gain.

Visualization: Receptor Recycling Pathway

The following diagram illustrates the cyclical nature of ASGPR-mediated endocytosis, highlighting the critical pH-dependent dissociation step.

Caption: ASGPR recycling cycle showing pH-dependent ligand release and receptor return to surface.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To rigorously determine the

Causality in Experimental Design

-

Why Immobilize the Receptor? While immobilizing the small molecule (GalNAc) is possible, immobilizing the ASGPR extracellular domain (ECD) preserves the trimeric quaternary structure essential for the cluster effect.

-

Buffer Calcium: The running buffer must contain

. Omitting this will result in zero binding, a common novice error.

Step-by-Step Methodology

Materials:

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged receptor).

-

Ligand: Recombinant Human ASGPR H1/H2 subunits (ECD).

-

Analyte: GalNAc-conjugate (serial dilutions).

-

Running Buffer: HBS-P+ with 2 mM

(10 mM HEPES, 150 mM NaCl, 2 mM

Workflow:

-

Surface Preparation (Amine Coupling):

-

Activate flow cell with EDC/NHS (1:1) for 420s.

-

Inject ASGPR ECD (20

g/mL in 10 mM Sodium Acetate, pH 4.5) to reach ~3000 RU density. -

Note: High density is required to mimic the hepatocyte surface density and allow multivalent binding.

-

Block with 1 M Ethanolamine-HCl.

-

-

Kinetic Titration (Single Cycle or Multi-Cycle):

-

Prepare analyte (GalNAc conjugate) in Running Buffer.

-

Concentration range: 0.1 nM to 100 nM (for trivalent) or 1

M to 500 -

Association Phase: Inject analyte for 120s at 30

L/min. -

Dissociation Phase: Switch to running buffer for 600s.

-

Critical: Trivalent ligands have very slow off-rates (

). Ensure dissociation time is long enough to observe curvature.

-

-

Regeneration:

-

Data Analysis:

-

Fit curves to a 1:1 binding model (if examining intrinsic affinity) or a bivalent analyte model (to account for avidity).

-

Report

,

-

Design Principles for Therapeutics

When designing GalNAc-siRNA or GalNAc-ASO conjugates, adhere to these structural rules to maximize the affinity described above:

-

Trivalency is Key: A trivalent antennary structure is the industry standard (e.g., Alnylam's GalNAc platform).

-

Linker Length: The spacer between the central scaffold and the GalNAc sugar must be 15–20 Å .

-

Too short: Sugars cannot reach separate binding pockets on the ASGPR trimer.

-

Too long: Entropic penalty reduces binding affinity.

-

-

Anomeric Configuration: The linkage to the sugar must be beta (

) . The

References

-

Hepatocyte targeting via the asialoglycoprotein receptor. National Institutes of Health (NIH).

-

Strategic design of GalNAc-helical peptide ligands for efficient liver targeting. Royal Society of Chemistry.

-

Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy. Public Health Toxicology.

-

Metabolically Stable Anomeric Linkages Containing GalNAc−siRNA Conjugates. Vanderbilt University.

-

ASGR1 and Its Enigmatic Relative, CLEC10A. MDPI.

Sources

- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

Metabolic Biosynthesis of 2-(Acetylamino)-2-deoxy-β-D-galactopyranose: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic biosynthesis of 2-(acetylamino)-2-deoxy-β-D-galactopyranose (GalNAc), a critical monosaccharide in cellular function and a key component in targeted drug delivery. We will delve into the intricate enzymatic pathways responsible for GalNAc synthesis, explore the regulatory mechanisms that govern its production, and provide detailed protocols for the experimental investigation of this vital metabolic process. Furthermore, this guide will illuminate the burgeoning applications of GalNAc in drug development, with a particular focus on its role as a targeting ligand for liver-specific therapies. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to advance our understanding and utilization of GalNAc biosynthesis.

Introduction: The Significance of GalNAc in Biology and Medicine

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, or N-acetylgalactosamine (GalNAc), is an amino sugar derivative of galactose that plays a pivotal role in a multitude of biological processes. In humans, it serves as the terminal carbohydrate of the blood group A antigen and is the inaugural monosaccharide in O-linked glycosylation, where it attaches to serine or threonine residues of proteins.[1] This initial step, catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), is fundamental to the biosynthesis of mucins and other O-glycoproteins.[2] These glycoproteins are integral to intercellular communication, immune responses, and the structural integrity of tissues.[3][4]

The significance of GalNAc extends beyond its physiological roles into the realm of pathology. Aberrant O-glycosylation, often characterized by the appearance of truncated O-glycans such as the Tn antigen (a single GalNAc residue), is a hallmark of many cancers and is associated with tumor progression and metastasis.[5][6] This has positioned GalNAc-related structures as promising targets for cancer immunotherapy and vaccine development.[7][8][9]

In recent years, the field of drug development has harnessed the unique biological properties of GalNAc for targeted therapeutic delivery. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and selectively expressed on the surface of hepatocytes, exhibits a strong binding affinity for terminal GalNAc residues.[10][11] This specific interaction has been ingeniously exploited to create GalNAc-conjugated therapeutics, most notably small interfering RNAs (siRNAs), that are efficiently delivered to the liver. This strategy has revolutionized the treatment of various liver diseases, with several FDA-approved drugs now utilizing this technology.[1][6][12][13][14][15]

A thorough understanding of the metabolic pathways that synthesize GalNAc is therefore paramount for researchers and drug development professionals. This guide will provide a detailed exploration of these pathways, the enzymes that catalyze them, and the methods used to study them, ultimately enabling a more informed approach to leveraging GalNAc in both basic research and clinical applications.

The Metabolic Crossroads: Biosynthetic Pathways of GalNAc

The intracellular pool of UDP-N-acetylgalactosamine (UDP-GalNAc), the activated sugar nucleotide required for glycosylation reactions, is maintained through two primary routes: the epimerization pathway and the salvage pathway.

The Epimerization Pathway: A Direct Conversion

The most direct route for the synthesis of UDP-GalNAc is through the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). This reversible reaction is catalyzed by the enzyme UDP-galactose 4'-epimerase, also known as GALE.[16] GALE facilitates the inversion of the stereochemistry at the 4'-hydroxyl group of the hexosamine moiety, converting UDP-GlcNAc to UDP-GalNAc.[16] This pathway is crucial for providing a steady supply of UDP-GalNAc for glycosylation, especially in cells that may not have access to extracellular GalNAc.

Caption: The Epimerization Pathway of UDP-GalNAc Synthesis.

The Salvage Pathway: Recycling from Precursors

Cells can also utilize extracellular GalNAc or intracellular degradation products through the salvage pathway. This pathway involves a series of enzymatic steps to convert free GalNAc into the activated UDP-GalNAc form.

-

Phosphorylation: The first committed step is the phosphorylation of GalNAc at the 1-hydroxyl position by galactokinase 2 (GALK2), an enzyme with high efficiency for N-acetylgalactosamine. This reaction consumes one molecule of ATP and yields GalNAc-1-phosphate.

-

Uridylylation: Subsequently, UDP-N-acetylgalactosamine pyrophosphorylase (AGX1 or its isoform AGX2) catalyzes the reaction between GalNAc-1-phosphate and UTP (uridine triphosphate).[17][18] This results in the formation of UDP-GalNAc and pyrophosphate.

Caption: The Salvage Pathway for UDP-GalNAc Biosynthesis.

Key Enzymes and Their Regulation: Orchestrating GalNAc Homeostasis

The biosynthesis of GalNAc is a tightly regulated process to ensure cellular homeostasis and meet the demands for glycosylation. This regulation occurs at both the enzymatic and transcriptional levels.

Enzymatic Regulation

-

UDP-galactose 4'-epimerase (GALE): The activity of GALE is subject to allosteric regulation.[19] Certain metabolites can bind to sites distinct from the active site, inducing conformational changes that either enhance or inhibit its catalytic activity.[20] For instance, an accumulation of UDP-galactose can allosterically inhibit GALE, providing a feedback mechanism to control the flux through the Leloir pathway.[13] Substrate analogs like deoxynojirimycin can act as competitive inhibitors by mimicking the structure of galactose and blocking the active site.[13]

-

Galactokinase 2 (GALK2): While specific allosteric regulators of GALK2 are not as well-characterized, its activity is dependent on the cellular concentrations of its substrates, GalNAc and ATP.

-

UDP-N-acetylgalactosamine Pyrophosphorylase (AGX1/AGX2): These isoforms are crucial for the final step of the salvage pathway. Their activity can be influenced by the availability of GalNAc-1-phosphate and UTP.

Transcriptional Regulation

The expression of the genes encoding the enzymes of GalNAc biosynthesis is also under tight control.

-

GALE Gene: In yeast, the GAL genes, which include the equivalent of GALE, are regulated by a complex network of transcription factors.[10][21] In the presence of galactose, the Gal3p protein is activated, which in turn prevents the Gal80p repressor from binding to the Gal4p activator, leading to the transcription of GAL genes.[10] Conversely, in the presence of glucose, the transcriptional repressor Mig1p is activated, inhibiting the expression of GAL genes.[10] While the regulation in mammals is more complex, similar principles of induction by galactose and repression by glucose are observed.

-

GALK2 Gene: The promoter region of the GALK2 gene contains binding sites for various transcription factors, including GATA-1 and FOXO4, suggesting a complex regulatory network that can respond to various cellular signals.[3]

-

AGX1 and AGX2 Genes: The expression of these genes can be influenced by cellular stress and the demand for protein glycosylation.

Caption: Regulatory Networks in GalNAc Biosynthesis.

Methodologies for Studying GalNAc Biosynthesis: A Practical Guide

Investigating the metabolic biosynthesis of GalNAc requires a suite of robust experimental techniques. This section provides detailed, step-by-step protocols for key enzyme assays.

UDP-galactose 4'-epimerase (GALE) Activity Assay

This assay measures the conversion of UDP-galactose to UDP-glucose, which is then quantified.[22][23]

Principle: The activity of GALE is determined by monitoring the formation of UDP-glucose from UDP-galactose. The reaction is coupled to the NAD+-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the GALE activity.

Materials:

-

100 mM Glycine buffer, pH 8.7

-

10 mM UDP-galactose solution

-

10 mM NAD+ solution

-

UDP-glucose dehydrogenase (UDPG-DH) solution (10 units/mL)

-

Cell or tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture containing:

-

870 µL of 100 mM Glycine buffer (pH 8.7)

-

50 µL of 10 mM NAD+ solution

-

10 µL of UDPG-DH solution

-

-

Add 50 µL of the cell or tissue lysate to the reaction mixture.

-

Incubate the mixture at 37°C for 5 minutes to allow for the degradation of any endogenous UDP-glucose.

-

Initiate the reaction by adding 20 µL of 10 mM UDP-galactose solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of UDP-glucose per minute under the specified conditions.

Galactokinase (GALK) Activity Assay

This assay quantifies the phosphorylation of galactose to galactose-1-phosphate.[12][24][25][26]

Principle: The activity of GALK is measured in a coupled enzyme assay. The ADP produced from the phosphorylation of galactose is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

100 mM Galactose solution

-

50 mM ATP solution

-

100 mM MgCl₂ solution

-

20 mM Phosphoenolpyruvate (PEP) solution

-

5 mM NADH solution

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

-

Cell or tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM Tris-HCl buffer (pH 7.5)

-

50 µL of 100 mM MgCl₂ solution

-

50 µL of 20 mM PEP solution

-

20 µL of 5 mM NADH solution

-

10 µL of PK/LDH enzyme mix

-

-

Add 50 µL of the cell or tissue lysate to the cuvette and mix gently.

-

Incubate at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 20 µL of 50 mM ATP solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation.

-

One unit of GALK activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of galactose per minute.

UDP-N-acetylgalactosamine Pyrophosphorylase (AGX1/AGX2) Activity Assay

This assay measures the formation of UDP-GalNAc from GalNAc-1-phosphate and UTP.[17][27]

Principle: The activity of AGX1/AGX2 is determined by quantifying the amount of UDP-GalNAc produced. The reaction is stopped, and the product is separated and quantified using high-performance liquid chromatography (HPLC).

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

50 mM GalNAc-1-phosphate solution

-

50 mM UTP solution

-

100 mM MgCl₂ solution

-

Cell or tissue lysate

-

HPLC system with an anion-exchange column

-

UDP-GalNAc standard

Protocol:

-

Prepare a reaction mixture containing:

-

50 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

10 µL of 50 mM GalNAc-1-phosphate solution

-

10 µL of 50 mM UTP solution

-

10 µL of 100 mM MgCl₂ solution

-

10 µL of cell or tissue lysate

-

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold perchloric acid (1 M) and centrifuging to remove precipitated protein.

-

Neutralize the supernatant with potassium carbonate.

-

Analyze the supernatant by HPLC on an anion-exchange column, using a suitable buffer gradient for elution.

-

Quantify the UDP-GalNAc peak by comparing its area to a standard curve generated with known concentrations of UDP-GalNAc.

-

Calculate the specific activity of the enzyme in µmol of UDP-GalNAc produced per minute per mg of protein.

| Enzyme | Assay Principle | Substrates | Product Measured | Detection Method |

| GALE | Coupled enzyme assay | UDP-galactose, NAD+ | NADH | Spectrophotometry (340 nm) |

| GALK | Coupled enzyme assay | Galactose, ATP, PEP, NADH | NAD+ | Spectrophotometry (340 nm) |

| AGX1/AGX2 | Direct product measurement | GalNAc-1-phosphate, UTP | UDP-GalNAc | HPLC |

Table 1: Summary of Enzyme Assays for GalNAc Biosynthesis

Applications in Drug Development: Leveraging GalNAc for Targeted Therapies

The profound understanding of GalNAc's biological roles and its specific recognition by the ASGPR has paved the way for innovative drug development strategies.

GalNAc-siRNA Conjugates: A Revolution in Liver-Targeted Therapy

The conjugation of trivalent GalNAc ligands to siRNAs has emerged as a groundbreaking platform for the targeted delivery of RNA interference (RNAi) therapeutics to the liver.[15][28][29]

Mechanism of Action:

-

Targeted Delivery: Subcutaneously administered GalNAc-siRNA conjugates circulate in the bloodstream and are recognized with high affinity by the ASGPR on hepatocytes.[11]

-

Receptor-Mediated Endocytosis: The binding of the GalNAc ligand to the ASGPR triggers rapid receptor-mediated endocytosis, internalizing the conjugate into the hepatocyte within an endosome.[14]

-

Endosomal Escape: Following a drop in pH within the endosome, the conjugate dissociates from the ASGPR, which is then recycled back to the cell surface. A small but therapeutically significant fraction of the siRNA escapes the endosome and enters the cytoplasm.[14]

-

RNA Interference: In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to its complementary messenger RNA (mRNA) target, leading to the cleavage and degradation of the mRNA.[14] This sequence-specific gene silencing results in a potent and durable reduction of the target protein.

This approach has led to the development and approval of several transformative therapies for a range of liver-related diseases, including transthyretin amyloidosis, acute hepatic porphyria, and hypercholesterolemia.[6][12][13]

Sources

- 1. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. genecards.org [genecards.org]

- 4. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosylation Targeting: A Paradigm Shift in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer Associated Aberrant Protein O-Glycosylation Can Modify Antigen Processing and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. Galactokinase, Blood - Covenant HealthCare Laboratory Test Directory [covenantlab.testcatalog.org]

- 13. GALE Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 17. Crystal structures of two human pyrophosphorylase isoforms in complexes with UDPGlc(Gal)NAc: role of the alternatively spliced insert in the enzyme oligomeric assembly and active site architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 20. Understanding Allosteric Inhibitors and Activators: The Subtle Dance of Enzyme Regulation - Oreate AI Blog [oreateai.com]

- 21. Transcriptional regulation in the yeast GAL gene family: a complex genetic network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 24. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 25. mayocliniclabs.com [mayocliniclabs.com]

- 26. mayocliniclabs.com [mayocliniclabs.com]

- 27. chemilyglycoscience.com [chemilyglycoscience.com]

- 28. bioxconomy.com [bioxconomy.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(acetylamino)-2-deoxy-β-D-galactopyranose

This guide provides a comprehensive technical overview of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, a pivotal monosaccharide in glycobiology and therapeutic development. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, biological significance, synthesis, and analytical methodologies.

Section 1: Core Identification and Chemical Properties

2-(acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (β-GalNAc), is an amino sugar derivative of galactose. Its structure is characterized by a galactopyranose ring with an acetylamino group at the C-2 position and a beta configuration at the anomeric carbon. This specific stereochemistry is crucial for its biological recognition and function.

Key Identifiers

Accurate identification of chemical compounds is paramount in research and development. The following table summarizes the primary identifiers for 2-(acetylamino)-2-deoxy-β-D-galactopyranose.

| Identifier | Value | Source |

| CAS Number | 14131-60-3 | [1][2][3][4] |

| Molecular Formula | C8H15NO6 | [1][3][] |

| Molecular Weight | 221.21 g/mol | [1][3][] |

| IUPAC Name | N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [3][4][] |

| Synonyms | N-Acetyl-β-D-galactosamine, β-GalNAc, 2-acetamido-2-deoxy-β-D-galactopyranose | [1][3] |

| PubChem CID | 440552 | [3] |

| ChEBI ID | CHEBI:28497 | [3] |

It is important to distinguish the β-anomer from the α-anomer (CAS Number: 14215-68-0) and the general D-form (CAS Number: 1811-31-0), as the anomeric configuration dictates its biological activity and enzymatic processing.[][6]

Physicochemical Properties

The physical and chemical properties of β-GalNAc influence its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | [] |

| Solubility | Highly soluble in water | [][7] |

| Storage Temperature | −20°C | |

| Melting Point | 172 to 173 °C | [6] |

The high solubility in water is attributed to the multiple hydroxyl groups and the acetamido functionality, making it suitable for use in aqueous buffer systems for biological assays.

Section 2: The Biological Significance of β-GalNAc

β-GalNAc is a fundamental building block in the biosynthesis of complex carbohydrates and plays a critical role in numerous biological processes.

Role in Glycosylation

The most prominent role of GalNAc is as the initiating monosaccharide in mucin-type O-linked glycosylation.[8] This process involves the attachment of GalNAc to the hydroxyl group of serine or threonine residues on proteins, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[8] This initial step is crucial for the subsequent elongation and branching of O-glycan chains, which are vital for the structure and function of many glycoproteins, including mucins that protect epithelial surfaces.[8][9]

Component of Glycans and Blood Group Antigens

β-GalNAc is a key component of various glycans, including glycosaminoglycans like chondroitin sulfate, and glycolipids.[] Furthermore, it is the terminal carbohydrate that forms the A antigen of the ABO blood group system.[6][8][9] The presence or absence of this specific sugar residue on the surface of red blood cells determines an individual's blood type and is critical for immune recognition and transfusion compatibility.[8]

Involvement in Cellular Communication and Disease

The glycans containing β-GalNAc are involved in a myriad of cell-cell recognition and signaling events.[] Dysregulation of GalNAc-related glycosylation is implicated in various diseases, including cancer, where aberrant O-glycans can promote metastasis.[8][10] The Tn antigen, a simple mucin-type O-glycan consisting of a single GalNAc residue attached to a serine or threonine, is a well-known tumor-associated antigen.[8][10]

The diagram below illustrates the central role of UDP-GalNAc as the sugar donor for O-linked glycosylation initiated by ppGalNAc-Ts in the Golgi apparatus.

Caption: Initiation of Mucin-Type O-Linked Glycosylation.

Section 3: Synthesis of β-D-Galactopyranosides

The chemical synthesis of β-glycosides of N-acetylgalactosamine presents a challenge due to the nature of the 2-acetamido group, which can participate in the reaction to form a stable oxazoline intermediate, often favoring the formation of the α-anomer.[11] However, strategies have been developed to achieve stereoselective synthesis of the desired β-anomer.

General Synthetic Strategy

A common approach involves the use of a glycosyl donor with a participating protecting group at the C-2 position, which is later converted to the acetamido group. Alternatively, direct glycosylation using a GalNAc donor can be achieved under specific catalytic conditions.

The following workflow outlines a general strategy for the synthesis of a β-GalNAc glycoside.

Caption: General Workflow for β-GalNAc Glycoside Synthesis.

Experimental Protocol: Stereoselective β-Glycosylation

This protocol is a representative example and may require optimization based on the specific acceptor molecule.

Objective: To synthesize a β-linked GalNAc glycoside using a glycosyl donor and an acceptor alcohol in the presence of a Lewis acid catalyst.

Materials:

-

Peracetylated N-acetylgalactosamine (glycosyl donor)

-

Acceptor alcohol

-

Anhydrous dichloromethane (DCM)

-

Lewis acid catalyst (e.g., Boron trifluoride etherate)

-

Molecular sieves (4 Å)

-

Triethylamine

-

Methanol

-

Sodium methoxide

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Glycosylation Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the peracetylated N-acetylgalactosamine donor, the acceptor alcohol, and activated 4 Å molecular sieves in anhydrous DCM. b. Stir the mixture at room temperature for 30 minutes.

-

Glycosylation: a. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). b. Add the Lewis acid catalyst dropwise. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: a. Once the reaction is complete, quench by adding triethylamine. b. Filter the mixture through celite to remove the molecular sieves and wash with DCM. c. Concentrate the filtrate under reduced pressure.

-

Deprotection (Zemplén deacetylation): a. Dissolve the crude product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide. c. Stir at room temperature and monitor by TLC until all acetate groups are removed. d. Neutralize the reaction with an acidic resin, filter, and concentrate.

-

Purification: a. Purify the final product by silica gel column chromatography using an appropriate solvent system. b. Characterize the purified β-GalNAc glycoside by NMR spectroscopy and mass spectrometry.

Causality behind Experimental Choices:

-

Anhydrous Conditions and Molecular Sieves: To prevent the hydrolysis of the Lewis acid catalyst and the glycosyl donor.

-

Lewis Acid Catalyst: To activate the anomeric center of the glycosyl donor, facilitating nucleophilic attack by the acceptor alcohol.

-

Low Temperature: To enhance the stereoselectivity of the reaction towards the β-anomer by favoring the kinetic product.

-

Triethylamine Quenching: To neutralize the Lewis acid and stop the reaction.

-

Zemplén Deacetylation: A mild and efficient method for removing acetate protecting groups.

Section 4: Analytical Methods for β-GalNAc

Accurate detection and quantification of β-GalNAc are essential for research in glycobiology and for the quality control of related therapeutics.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of monosaccharides.

HPLC with Evaporative Light Scattering Detection (ELSD): This method is suitable for the simultaneous determination of N-acetylglucosamine and N-acetylgalactosamine.[12]

-

Principle: The separation is achieved on a suitable column (e.g., an amino-based or reverse-phase column), and the non-volatile analytes are detected by an ELSD, which measures the light scattered by the analyte particles after nebulization and solvent evaporation.

-

Advantages: Universal detection for non-chromophoric compounds like sugars.

-

Considerations: Requires a non-linear calibration curve (often a polynomial fit) as the detector response is not directly proportional to the mass.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for the analysis of monosaccharides after derivatization.

-

Principle: The hydroxyl and amino groups of the sugar are derivatized (e.g., by silylation) to increase volatility. The derivatives are then separated by GC and detected by MS.[13]

-

Advantages: High separation efficiency and the ability to distinguish between stereoisomers. Mass spectrometric detection provides structural information and high sensitivity.[13]

-

Protocol Outline:

-

Sample Preparation: Hydrolysis of glycoconjugates to release monosaccharides.

-

Derivatization: A two-step process of alkoximation followed by trimethylsilylation is often employed.[13]

-

GC Separation: Using a suitable capillary column and temperature program.

-

MS Detection: Using either a tandem mass spectrometer (MS/MS) for high selectivity or a time-of-flight (TOF) mass spectrometer for high mass accuracy.[13]

-

Enzymatic Assays

Enzymatic methods can be highly specific for the detection of β-GalNAc.

N-acetyl-β-D-hexosaminidase (HEX) Assay: HEX enzymes cleave terminal N-acetyl-β-D-glucosamine and N-acetyl-β-D-galactosamine residues from various substrates.

-

Principle: A chromogenic or fluorogenic substrate containing a terminal β-GalNAc residue is incubated with the sample. The enzyme cleaves the glycosidic bond, releasing a detectable molecule.

-

Example Substrates:

-

Application: Widely used in clinical diagnostics to measure HEX activity in biological fluids as a biomarker for certain diseases.[14]

The following diagram illustrates the principle of a fluorogenic HEX assay.

Caption: Principle of a Fluorogenic N-acetyl-β-D-hexosaminidase Assay.

Section 5: Conclusion and Future Perspectives

2-(acetylamino)-2-deoxy-β-D-galactopyranose is a monosaccharide of immense importance in biology and medicine. Its role in fundamental processes such as protein glycosylation and cellular recognition underscores its significance. The challenges in its chemical synthesis have spurred the development of innovative stereoselective methods. Furthermore, robust analytical techniques are crucial for its study and application. As our understanding of the glycome deepens, the importance of β-GalNAc in health and disease will continue to grow, opening new avenues for the development of targeted therapeutics and diagnostics. The use of GalNAc as a targeting ligand for the delivery of siRNA therapies to hepatocytes is a prime example of its translational potential.[6]

References

- CAS 20972-29-6: 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-D-galactopyranose. Google Cloud.

- CAS 1811-31-0 (N-Acetyl-D-galactosamine) - BOC Sciences. BOC Sciences.

- 4-O-[2-(Acetylamino)-2-deoxy-β-D- galactopyranosyl]-D-galactopyranose - Sigma-Aldrich. Sigma-Aldrich.

- 2-(acetylamino)-2-deoxy-b-D-galactopyranose | 14131-60-3 - ChemicalBook. ChemicalBook.

- beta-D-Galactopyranose, 2-(acetylamino)

- N -Acetylgalactosamine - Grokipedia. Grokipedia.

- Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC.

- 2-(ACETYLAMINO)-2-DEOXY-B-D-GALACTOPYRANOSE | 14131-60-3 - ChemicalBook. ChemicalBook.

- N-acetyl-beta-D-galactosamine | C8H15NO6 | CID 440552 - PubChem. PubChem.

- Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - Beilstein Journals. Beilstein-Institut.

- CAS 1811-31-0: GalNAc - CymitQuimica. CymitQuimica.

- N-Acetylgalactosamine - Wikipedia. Wikipedia.

- Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative.

- N-Acetyl-b-D-galactosamine (PAMDB000193) - P. aeruginosa Metabolome Database.

- N-Acetylgalactosamine - SIELC Technologies. SIELC Technologies.

- N-acetylgalactosamine or GalNAc - Bio-Synthesis. Bio-Synthesis Inc.

- β-D-Galactosyl-(1→3)-N-acetyl-D-galactosamine | Glycobiology | MedChemExpress. MedChemExpress.

- N-Acetyl-D-galactosamine CAS 1811-31-0 - Watson International.

- 2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl) - PubChem. PubChem.

- 2-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-D-galactose - Synthose. Synthose Inc.

- O-(N-acetyl-alpha-neuraminosyl-(2->3))-O-beta-D-galactopyranosyl-(1->4) - PubChem. PubChem.

- A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - ResearchGate.

- N-Acetyl-D-Galactosamine - MP Biomedicals. MP Biomedicals.

- Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS | Analytical Chemistry - ACS Publications.

- 2-deoxy-2-acetamido-beta-D-galactose-4-sulfate | C8H15NO9S | CID 446101 - PubChem. PubChem.

- Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC.

Sources

- 1. 2-(acetylamino)-2-deoxy-b-D-galactopyranose | 14131-60-3 [chemicalbook.com]

- 2. 2-(ACETYLAMINO)-2-DEOXY-B-D-GALACTOPYRANOSE | 14131-60-3 [m.chemicalbook.com]

- 3. N-acetyl-beta-D-galactosamine | C8H15NO6 | CID 440552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: N-Acetyl-b-D-galactosamine (PAMDB000193) [pseudomonas.umaryland.edu]

- 6. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 7. CAS 1811-31-0: GalNAc | CymitQuimica [cymitquimica.com]

- 8. grokipedia.com [grokipedia.com]

- 9. N-acetylgalactosamine or GalNAc [biosyn.com]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

preparation of multivalent beta-GalNAc ligands for ASGPR targeting

Application Note: Optimizing Liver-Targeted Delivery via Multivalent Beta-GalNAc Ligands

Introduction: The Cluster Glycoside Effect

The Asialoglycoprotein Receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin abundantly expressed on the sinusoidal surface of hepatocytes (~500,000 copies per cell). It is the primary portal for the clearance of desialylated glycoproteins from circulation, recognizing terminal galactose or N-acetylgalactosamine (GalNAc) residues.

For drug development—particularly for siRNA and Antisense Oligonucleotides (ASOs)—ASGPR represents the "gold standard" for liver-specific delivery. However, the affinity of a single GalNAc sugar for the receptor is weak (

By presenting multiple GalNAc residues in a specific spatial geometry, we can engage the trimeric subunits of the ASGPR simultaneously. A trivalent ligand (Tri-GalNAc) increases binding affinity by nearly 1,000,000-fold compared to a monovalent ligand, shifting

Mechanism of Action Pathway

The following diagram illustrates the receptor-mediated endocytosis pathway utilized by GalNAc conjugates.

Figure 1: The ASGPR cycling pathway.[1] Note the critical pH-dependent dissociation in the endosome, which allows the receptor to recycle while the therapeutic payload is processed.

Ligand Design Strategy

Successful targeting requires strict adherence to structural parameters.

| Parameter | Specification | Scientific Rationale |

| Valency | Trivalent (3-mer) | Provides optimal binding ( |

| Scaffold | Tris or Lysine | A Tris(hydroxymethyl)aminomethane core provides a symmetrical branching point to attach three sugar arms. |

| Spacer Length | 15–20 Å | The distance between GalNAc sugars must match the distance between the carbohydrate recognition domains (CRDs) of the ASGPR trimer. |

| Linker Chemistry | PEG or Alkyl | Flexible PEG linkers allow the sugars to "find" the binding pockets. Rigid linkers reduce affinity. |

| Anomeric Config | Beta ( | ASGPR is specific for |

Protocol A: Solid-Phase Synthesis (The "Gold Standard")

This protocol is the industry standard for manufacturing GalNAc-siRNA conjugates (e.g., Givosiran, Inclisiran). It utilizes GalNAc-phosphoramidites to build the ligand stepwise on the oligonucleotide synthesizer.[2][3]

Prerequisites:

-

Automated DNA/RNA Synthesizer (e.g., AKTA OligoPilot or MerMade).

-

Triantennary GalNAc-phosphoramidite (commercially available or synthesized via Tris scaffold).

-

Standard RNA phosphoramidites (2'-F, 2'-OMe modified).

Step-by-Step Workflow

-

Sequence Design:

-

Solid Support Loading:

-

Use a solid support (CPG or Polystyrene) pre-loaded with the first GalNAc unit or a universal linker.

-

Alternative: If using a solution-phase GalNAc phosphoramidite, start with a standard nucleoside support.

-

-

Automated Coupling Cycle (Iterative):

-

De-blocking: Remove DMT group with 3% Dichloroacetic acid (DCA) in Toluene.

-

Coupling: Inject 0.1 M GalNAc-Phosphoramidite (dissolved in anhydrous Acetonitrile) + Activator (0.25 M ETT).

-

Critical: Increase coupling time to 10–15 minutes (vs. standard 5 min) due to the steric bulk of the GalNAc modifier.

-

-

Oxidation: Treat with Iodine/Water/Pyridine to convert phosphite triester to stable phosphate.

-

Capping: Acetic anhydride/N-methylimidazole to block unreacted sites.

-

-

Cleavage and Deprotection (The Critical Step):

-

The GalNAc sugars are typically protected with O-acetyl groups during synthesis.

-

Incubate the solid support in Methylamine/Ammonium Hydroxide (1:1) at 65°C for 2 hours (or room temp for 24h depending on nucleotide modification chemistry).

-

Result: This simultaneously cleaves the oligo from the bead, removes nucleobase protecting groups, and removes the acetyl groups from the GalNAc sugars, revealing the active hydroxyls.

-

-

Purification:

-

Perform IEX (Ion Exchange) HPLC followed by Desalting.

-

QC Check: Mass Spectrometry (ESI-MS) must show the mass of the full conjugate. The loss of Acetyl groups (-42 Da per group) confirms deprotection.

-

Protocol B: Solution-Phase Conjugation (Post-Synthetic)

Use this method for small molecules, peptides, or when phosphoramidite chemistry is incompatible with the payload.

Reagents:

-

Amino-modified payload (e.g., siRNA-C6-NH2).

-

Activated Trivalent GalNAc ester (GalNAc-NHS or GalNAc-PFP).

-

Buffer: 0.1 M Sodium Bicarbonate (pH 8.5).

-

Solvent: DMSO or DMF.

Protocol:

-

Solubilization: Dissolve the Amino-modified payload in Sodium Bicarbonate buffer (concentration ~1–5 mM).

-

Activation: Dissolve the GalNAc-NHS ester in anhydrous DMSO (10–20 mM).

-

Conjugation: Add the GalNAc-NHS solution to the payload solution (5–10 molar excess of GalNAc).

-

Ratio: Ensure organic solvent content does not exceed 40% to prevent precipitation of the oligonucleotide/protein.

-

-

Incubation: Stir at Room Temperature for 2–4 hours.

-

Quenching: Add 1M Tris-HCl (pH 7.0) to quench unreacted NHS esters.

-

Purification: Remove excess free ligand via centrifugal filtration (Amicon Ultra, 3kDa cutoff) or RP-HPLC.

Synthesis Workflow Diagram

Figure 2: Solid-phase synthesis workflow for GalNAc-oligonucleotides. The cycle repeats to build the trivalent cluster if using monomeric phosphoramidites.

Biological Validation

A synthesized ligand must be validated for both binding affinity and functional uptake.

A. Binding Affinity (Surface Plasmon Resonance - SPR)

-

Chip: Streptavidin-coated sensor chip (SA).

-

Ligand: Biotinylated ASGPR (R&D Systems) immobilized on the chip.

-

Analyte: Flow the GalNAc-conjugate over the chip at various concentrations (0.1 nM to 100 nM).

-

Success Criteria:

- (Association rate): Fast.

- (Dissociation rate): Slow.

-

: Should be

B. Cellular Uptake Assay (Flow Cytometry)

-

Cell Lines:

-

Positive Control: HepG2 or HuH-7 (High ASGPR expression).

-

Negative Control: HeLa or HEK293 (No ASGPR expression).

-

-

Protocol:

-

Data Interpretation: A significant "right-shift" in fluorescence intensity should be observed only in HepG2 cells. This shift should be blockable by pre-incubation with excess free GalNAc (10-50 mM), confirming receptor specificity.

References

-

Rajeev, K. G., et al. (2015). "Hepatocyte-targeted RNAi therapeutics for the treatment of liver diseases." Chemical Reviews. Link

-

Glen Research. (2023). "GalNAc Phosphoramidites and Supports for Oligonucleotide Synthesis." Glen Research Application Notes. Link

-

Khorev, O., et al. (2008). "Trivalent, Gal/GalNAc-containing ligands designed for the asialoglycoprotein receptor."[7][9] Bioorganic & Medicinal Chemistry. Link

-

Alnylam Pharmaceuticals. (2019). "Givosiran (Givlaari) Prescribing Information." FDA Access Data. Link

Sources

- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020234208A1 - Process for the preparation of galnac phosphoramidite epimers - Google Patents [patents.google.com]

- 3. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 9. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Chemoenzymatic Synthesis of Oligosaccharides Containing β-GalNAc

Audience: Researchers, scientists, and drug development professionals.

Abstract